
Dynorphin B (1-9)
Descripción general
Descripción
Dynorphin B (1-9) is an endogenous opioid peptide derived from the precursor protein prodynorphin. It is a form of dynorphin and has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe. Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . Dynorphins, including Dynorphin B, are known for their potent effects on the kappa opioid receptor system, which plays a significant role in modulating pain, stress, and emotional responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dynorphin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are typically protected by groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, with each amino acid coupling step followed by deprotection and washing steps to ensure the purity of the final product .
Industrial Production Methods
Industrial production of Dynorphin B involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to minimize waste and reduce production costs. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques to confirm its identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dynorphin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-activity relationships and enhance its stability and bioactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in Dynorphin B.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Major Products Formed
The major products formed from these reactions include modified peptides with altered receptor binding affinities and biological activities. These modifications help in understanding the structure-activity relationships of Dynorphin B and its interactions with opioid receptors .
Aplicaciones Científicas De Investigación
Pain Modulation
Dynorphin B (1-9) has been extensively studied for its role in pain perception and modulation:
- Analgesic Effects : It acts as an agonist at KORs, leading to antinociception—an important mechanism for pain relief. Research indicates that dynorphins can produce spinal analgesia through their action on KORs .
- Mechanisms of Action : Dynorphin B influences pain pathways by modulating neurotransmitter release and neuronal excitability. Its interaction with NMDA receptors also suggests a role in chronic pain conditions .
Neuropsychiatric Disorders
Dynorphin B (1-9) is implicated in several neuropsychiatric conditions:
- Depression and Anxiety : Studies have shown that dynorphins may contribute to stress-induced dysphoria and anxiety-like behaviors. The activation of KORs by dynorphins is linked to these mood disorders, suggesting that dynorphin B could be a target for therapeutic interventions .
- Addiction : The dynorphin system is involved in the neurobiological mechanisms of addiction. Dynorphin B's modulation of reward pathways indicates its potential role in substance use disorders .
Neuroprotective Effects
Research indicates that dynorphins may have neuroprotective properties:
- Cell Survival : Dynorphin B has been shown to promote cell survival in certain neurodegenerative models, potentially offering insights into treatments for conditions like Alzheimer's disease .
Case Study 1: Pain Management
In a study examining the analgesic properties of dynorphins, researchers found that administration of dynorphin B (1-9) significantly reduced pain responses in animal models. This effect was associated with increased KOR activation, highlighting its potential as a therapeutic agent for chronic pain management .
Case Study 2: Depression Models
Another study investigated the effects of dynorphin B on depression-like behaviors in mice subjected to chronic stress. Results indicated that blocking KORs alleviated depressive symptoms, suggesting that dynorphin B contributes to stress-related mood disorders and could be targeted for new antidepressant therapies .
Comparative Analysis of Dynorphins
Peptide | Length | Affinity for KOR | Analgesic Effect | Role in Mood Disorders |
---|---|---|---|---|
Dynorphin A | 17 | High | Yes | Yes |
Dynorphin B | 13 | Moderate | Yes | Yes |
Dynorphin B (1-9) | 9 | High | Yes | Potentially |
Mecanismo De Acción
Dynorphin B exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, Dynorphin B induces conformational changes that activate intracellular signaling pathways, leading to the modulation of pain, stress, and emotional responses . The peptide also has some affinity for the mu opioid receptor, delta opioid receptor, and the N-methyl-D-aspartic acid (NMDA)-type glutamate receptor, although its primary target is the kappa opioid receptor .
Comparación Con Compuestos Similares
Dynorphin B is part of a family of opioid peptides that includes Dynorphin A, alpha-neoendorphin, and beta-neoendorphin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor binding affinities . For example:
Dynorphin A: Has a longer amino acid sequence and higher potency at the kappa opioid receptor compared to Dynorphin B.
Alpha-Neoendorphin: Contains a different sequence and exhibits distinct pharmacological properties.
Beta-Neoendorphin: Similar to alpha-neoendorphin but with variations in its amino acid composition.
Dynorphin B is unique in its specific sequence and its role as a cleavage product of leumorphin, contributing to its distinct biological activities and receptor interactions .
Actividad Biológica
Dynorphin B (1-9) is a neuropeptide derived from the larger dynorphin B peptide, which is part of the opioid peptide family. It has garnered interest due to its interactions with kappa-opioid receptors (KOR) and its implications in various physiological and pathological processes. This article explores the biological activity of Dynorphin B (1-9), summarizing key findings from diverse research studies, including data tables and case studies.
Structure and Formation
Dynorphin B (1-9) is formed through the cleavage of dynorphin B, and its synthesis can be inhibited by N-ethylmaleimide (NEM), a non-selective inhibitor of cysteine peptidases. The molecular formula for Dynorphin B (1-9) is with a molecular weight of approximately 1143.30 g/mol .
Dynorphin B (1-9) primarily exerts its effects through binding to KORs, which are distributed throughout the central nervous system. The activation of KORs by dynorphins has been linked to various biological responses, including modulation of pain, mood regulation, and cardiovascular functions.
Key Findings:
- Pain Modulation : Dynorphin B (1-9) has been implicated in pain pathways, where it may contribute to hyperalgesia under certain conditions .
- Mood Regulation : Research indicates that dynorphins, including Dynorphin B (1-9), may play a role in stress responses and mood disorders. Increased levels of dynorphins have been observed in models of depression .
- Cardiovascular Effects : Dynorphins influence cardiovascular functions by modulating heart rate and blood pressure through KOR activation, impacting cardiac remodeling processes .
Biological Activity Data
The following table summarizes key biological activities associated with Dynorphin B (1-9) based on various studies:
Case Studies and Research Findings
Several studies have highlighted the biological significance of Dynorphin B (1-9):
- Cognitive Impairment Studies : In a study examining the effects of alcohol on learning and memory, it was found that repeated ethanol exposure increased levels of dynorphins in the hippocampus, which correlated with impaired spatial learning. The administration of KOR antagonists normalized performance, suggesting that dynorphins play a critical role in cognitive deficits related to alcohol exposure .
- Mood Disorders : Research conducted by Shirayama et al. demonstrated that stress-induced increases in dynorphins were associated with depressive behaviors in animal models. The use of KOR antagonists led to recovery from learned helplessness, indicating the potential therapeutic target of dynorphins in mood disorders .
- Cardiac Function Studies : Investigations into the role of dynorphins in cardiac tissues revealed that Dynorphin B (1-9) can enhance contractility in cardiomyocytes via KOR activation. This suggests a dual role where dynorphins may influence both cardiovascular health and disease states .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSEQVPSWYEAR-FVMQRRFMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.